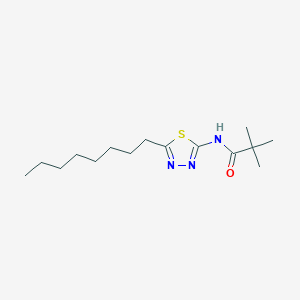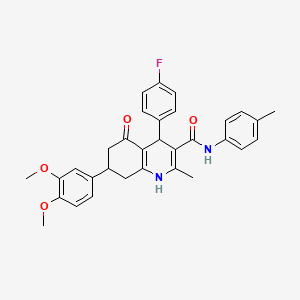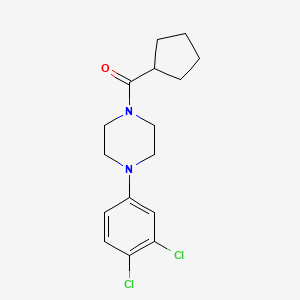![molecular formula C15H19NO2 B4585518 2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4585518.png)
2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone
Übersicht
Beschreibung
"2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone" is a chemical compound that has been studied for its molecular structure, synthesis, and various chemical properties. It belongs to a class of organic compounds that exhibit interesting chemical and physical characteristics.
Synthesis Analysis
The synthesis of compounds similar to "2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone" typically involves reactions of cyclohexanone with different aromatic and aliphatic compounds. For instance, the title compound in a study was synthesized by acetylation of a hydroxy group of a related cyclohexanol compound, which was formed by the reaction of an aromatic acetonitrile with cyclohexanone (Mantelingu et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using techniques like X-ray crystallography. For instance, X-ray analysis of a similar compound revealed that the cyclohexanone rings adopt different conformations and the structure exhibits intramolecular hydrogen bonds (Shi et al., 2007).
Chemical Reactions and Properties
Compounds in this category often participate in various chemical reactions, forming different products depending on the reactants and conditions. For example, reactions of ketones with certain reagents can lead to the formation of new compounds with unique structures and properties (Scheibye et al., 1982).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystal structure, are often influenced by their molecular conformation and intermolecular interactions. Studies on similar compounds have shown that the crystal packing is stabilized mainly by van der Waals forces (Akhazzane et al., 2015).
Wissenschaftliche Forschungsanwendungen
Methemoglobinemia and Toxicity Studies
Compounds structurally related to "2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone," such as those involving methoxyphenyl groups, have been investigated for their potential to cause methemoglobinemia. Methemoglobinemia is a condition characterized by an increased level of methemoglobin in the blood, which reduces its oxygen-carrying capacity. For instance, N,N-dimethyl-p-toluidine, a component used in the production of artificial fingernails, has been reported to cause acute cyanotic episodes due to methemoglobinemia upon ingestion (Potter et al., 1988).
Radioligand Development for PET Imaging
Compounds with methoxyphenyl and cyclohexanecarboxamide groups have been developed as radioligands for positron emission tomography (PET) imaging. Specifically, WAY-100635 and its radioactive metabolites have been used in the study of 5-HT1A receptors in the human brain (Osman et al., 1996). This research application underscores the utility of structurally similar compounds in developing tools for neurological and psychiatric research.
Neurotoxicity and Metabolic Studies
The metabolites of solvents like n-hexane and cyclohexane, which share structural features such as cyclohexyl groups with the specified compound, have been investigated for their neurotoxic effects. The identification of specific metabolites in the urine of workers exposed to these solvents has facilitated understanding of the toxicological impact of occupational exposure (Perbellini et al., 1980).
Anesthetic Agents
Methoxyflurane, a compound featuring both methoxy and ether groups, has been explored as a volatile anesthetic agent. Its clinical trials have suggested that it possesses characteristic features that could be beneficial in anesthesia (Andersen & Andersen, 1961).
Eigenschaften
IUPAC Name |
(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-7-8-15(18-2)13(9-11)16-10-12-5-3-4-6-14(12)17/h7-10,16H,3-6H2,1-2H3/b12-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYXCLDZAXXLGL-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC=C2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)N/C=C\2/CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-fluorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4585447.png)
![3-(2-phenylethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585455.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4585459.png)

![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B4585467.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methyl-3-phenylacrylamide](/img/structure/B4585474.png)
![N-(4-chlorophenyl)-N-[1-(4-morpholinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4585475.png)
![4-{[1-benzyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4585493.png)
![N-2,1,3-benzothiadiazol-5-yl-2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}acetamide](/img/structure/B4585495.png)


![4-{2-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B4585511.png)

![3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585524.png)